molecular formula C11H12N2O B15116006 N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline

N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline

Cat. No.: B15116006
M. Wt: 188.23 g/mol
InChI Key: MPQKIPBBVBWSON-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a methyl group at the 5-position of the oxazole ring and an aniline moiety attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an α-amino ketone with an acid chloride.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Aniline Moiety: The final step involves the reaction of the 5-methyl-oxazole derivative with aniline in the presence of a suitable base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazole ring into more reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxazole derivatives with different oxidation states.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • (5-methyl-1,2-oxazol-3-yl)methanethiol
  • 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide

Uniqueness

N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline is unique due to its specific structural features, such as the presence of both an oxazole ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline

InChI

InChI=1S/C11H12N2O/c1-9-7-11(13-14-9)8-12-10-5-3-2-4-6-10/h2-7,12H,8H2,1H3

InChI Key

MPQKIPBBVBWSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNC2=CC=CC=C2

Origin of Product

United States

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